Product packaging for (5-Chlorofuran-2-yl)methanethiol(Cat. No.:CAS No. 1823024-15-2)

(5-Chlorofuran-2-yl)methanethiol

Cat. No.: B2754965
CAS No.: 1823024-15-2
M. Wt: 148.6
InChI Key: REVYLUIPSMIEEO-UHFFFAOYSA-N
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Description

(5-Chlorofuran-2-yl)methanethiol is a high-purity chemical compound offered as a key reference standard and building block for research and development. This chlorinated furan thiol is of significant interest in advanced organic synthesis and materials science, where it serves as a versatile precursor for constructing complex heterocyclic structures. Its potential applications are primarily explored in the flavor and fragrance industry. The chlorine substituent on the furan ring is expected to influence the compound's electronic properties and reactivity, potentially leading to unique sensory characteristics distinct from its non-chlorinated analog, furan-2-ylmethanethiol, which is a well-characterized key aroma compound in roasted coffee . Researchers value this compound for studying structure-activity relationships in aroma molecules and for developing new synthetic methodologies. The mechanism of action for its sensory properties involves interaction with olfactory receptors, while in synthetic applications, it acts as a nucleophile or an electrophile, depending on the reaction conditions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClOS B2754965 (5-Chlorofuran-2-yl)methanethiol CAS No. 1823024-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chlorofuran-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYLUIPSMIEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chlorofuran 2 Yl Methanethiol and Its Precursors

De Novo Synthetic Routes to the Furan (B31954) Core with Chlorination

The construction of the (5-Chlorofuran-2-yl) scaffold can be approached through methods that either build the furan ring with the chlorine atom already in place or introduce it onto a pre-formed furan derivative.

Strategies for Regioselective Chlorination of Furan Derivatives

The direct chlorination of furan and its derivatives is a fundamental approach to introduce the chloro substituent. The regioselectivity of this electrophilic substitution is highly dependent on the directing effects of the substituents already present on the furan ring and the choice of chlorinating agent.

For the synthesis of precursors like 5-chlorofuran-2-carboxylic acid, the starting material is typically furan-2-carboxylic acid. The carboxyl group at the 2-position is an electron-withdrawing group, which directs incoming electrophiles to the 5-position. Reagents such as N-chlorosuccinimide (NCS) are often favored for this transformation due to their milder reactivity and higher regioselectivity compared to harsher reagents like chlorine gas or thionyl chloride, which can lead to over-chlorination or ring-opening side reactions smolecule.com. The use of NCS in a suitable solvent, such as acetic acid, can achieve high selectivity for the desired 5-chloro isomer smolecule.com. Kinetic studies have shown that chlorination with NCS can yield over 90% selectivity for the 5-position at room temperature smolecule.com. Iron(III) triflimide has also been reported as a powerful Lewis acid catalyst for the activation of NCS in the chlorination of activated aromatic systems, which could be applicable to furan derivatives core.ac.uk.

An alternative precursor, (5-chlorofuran-2-yl)methanol, can be synthesized via the reduction of 5-chloro-2-furaldehyde (B1586146). This reduction is commonly achieved using sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) at controlled temperatures . The starting 5-chloro-2-furaldehyde itself can be prepared from various carbohydrate sources through processes that involve the formation of 5-(chloromethyl)furfural (CMF) escholarship.org.

Table 1: Regioselective Chlorination of Furan Derivatives

Starting MaterialChlorinating AgentCatalyst/ConditionsMajor ProductReference(s)
Furan-2-carboxylic acidN-Chlorosuccinimide (NCS)Acetic acid, 25°C5-Chlorofuran-2-carboxylic acid smolecule.com
Furan-2-carboxylic acidThionyl chloride (SOCl₂)Reflux5-Chlorofuran-2-carboxylic acid smolecule.com
Activated Arenes (Anisole, Aniline)N-Chlorosuccinimide (NCS)Iron(III) triflimideChloroarenes core.ac.uk
2,5-DihydrothiophenesN-Chlorosuccinimide (NCS)Dichloromethane, 0°CTetrasubstituted furans acs.org

Cyclization Reactions Leading to Substituted Furan Rings

The Paal-Knorr furan synthesis is a classic and versatile method for constructing the furan ring from 1,4-dicarbonyl compounds under acidic conditions wikipedia.orgambeed.comorganic-chemistry.orgalfa-chemistry.com. While this method is powerful, its application to the direct synthesis of chlorinated furans would depend on the availability of appropriately chlorinated 1,4-dicarbonyl precursors. The reaction typically involves the acid-catalyzed cyclization and dehydration of the diketone. Common dehydrating agents include phosphorus pentoxide, acetic anhydride (B1165640), and Lewis acids like zinc chloride wikipedia.org.

More contemporary methods for furan synthesis include multicomponent reactions (MCRs), which offer the advantage of building molecular complexity in a single step from simple starting materials nih.govtubitak.gov.trresearchgate.net. An efficient one-pot synthesis of highly functionalized furans has been demonstrated through the reaction of arylglyoxals, acetylacetone, and phenols in the presence of a base like triethylamine (B128534) tubitak.gov.trresearchgate.net. Adapting such MCRs to include chlorinated building blocks could provide a direct route to the desired furan core.

Introduction of the Methanethiol (B179389) Moiety

Once the 5-chlorofuran-2-yl scaffold is in place, the next critical step is the introduction of the methanethiol group at the 2-position. This is typically achieved by first installing a reactive handle, such as a chloromethyl group, which can then be converted to the thiol.

Thiolation Reactions via Halogenated Intermediates (e.g., Alkyl Halides with Sodium Hydrosulfide (B80085), Thiourea)

A plausible route to (5-Chlorofuran-2-yl)methanethiol involves the preparation of 2-(chloromethyl)-5-chlorofuran as a key intermediate. This can be synthesized from (5-chlorofuran-2-yl)methanol, which in turn can be obtained from the reduction of 5-chlorofuran-2-carboxylic acid or its corresponding aldehyde smolecule.com. The conversion of the alcohol to the chloride can be achieved using standard chlorinating agents like thionyl chloride rsc.org.

With 2-(chloromethyl)-5-chlorofuran in hand, the methanethiol group can be introduced via nucleophilic substitution. Two common reagents for this transformation are sodium hydrosulfide (NaSH) and thiourea (B124793).

The reaction with sodium hydrosulfide provides a direct route to the thiol. NaSH is a strong sulfur nucleophile that can displace the chloride from the chloromethyl group sigmaaldrich.com. This reaction is typically carried out in a polar solvent.

Alternatively, the thiourea method offers a two-step approach that often provides cleaner products. In this method, the chloromethylated furan is first reacted with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed under basic conditions, typically with aqueous sodium hydroxide, to yield the corresponding thiol echemcom.comtheswissbay.ch. This method is well-established for the synthesis of the analogous furan-2-ylmethanethiol from furfuryl alcohol and thiourea in the presence of hydrochloric acid, followed by basic hydrolysis echemcom.com.

Table 2: Thiolation of Halogenated Intermediates

Halogenated IntermediateThiolating AgentConditionsProductReference(s)
2-(chloromethyl)-5-chlorofuran (proposed)Sodium Hydrosulfide (NaSH)Polar solventThis compound sigmaaldrich.com
2-(chloromethyl)-5-chlorofuran (proposed)1. Thiourea2. NaOH (aq)1. Acidic or neutral2. Basic hydrolysisThis compound echemcom.comtheswissbay.ch
Furfuryl alcohol1. Thiourea/HCl2. NaOH (aq)1. Formation of isothiouronium salt2. HydrolysisFuran-2-ylmethanethiol echemcom.com

Functional Group Interconversions Leading to the Methanethiol Group

Beyond the direct displacement of a halide, other functional group interconversions can lead to the desired methanethiol. For instance, a precursor aldehyde, 5-chloro-2-furaldehyde, could potentially be converted to the thiol through a series of reactions, although this is a less direct route. One possibility involves the formation of a dithioacetal, followed by reduction. However, the more direct route from the chloromethyl intermediate is generally preferred for its efficiency.

Multi-Step Synthesis Pathways and Their Efficiency Considerations

Chlorination: Regioselective chlorination of furan-2-carboxylic acid to yield 5-chlorofuran-2-carboxylic acid smolecule.com.

Reduction: Reduction of the carboxylic acid (or its ester) to (5-chlorofuran-2-yl)methanol. This can be a challenging step, but reduction of the corresponding aldehyde is a viable alternative .

Chlorination: Conversion of the alcohol to 2-(chloromethyl)-5-chlorofuran using a reagent like thionyl chloride rsc.org.

Thiolation: Reaction of the chloromethyl derivative with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis to give the final product, this compound sigmaaldrich.comechemcom.com.

Catalytic Approaches in the Synthesis of Substituted Furans and Thiols

The construction of the this compound molecule relies on efficient methods for creating the substituted furan core and for introducing the thiol functional group. Catalytic methods offer powerful tools for achieving these transformations with high selectivity and yield.

Synthesis of Substituted Furans:

The furan ring, a key component of the target molecule, can be synthesized and functionalized through various metal-catalyzed and non-metal-catalyzed reactions. Transition metals such as palladium, copper, gold, and iron are frequently employed to construct the furan scaffold from a range of starting materials. organic-chemistry.orghud.ac.uk

For instance, iron(III) chloride (FeCl₃) has been identified as an effective Lewis acid catalyst for producing substituted furans. It can catalyze the tandem propargylation-cycloisomerization of propargylic alcohols or acetates with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org Similarly, gold and copper catalysts have been used in one-pot, three-step reaction cascades to produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org Palladium catalysis is another powerful tool, enabling the efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org

A milder approach involves the use of molecular iodine as a catalyst. This method allows for the cyclization of α-allylated or α-propargylated carbonyl substrates to form a wide array of substituted furans under ambient, solvent-free conditions, presenting a practical alternative to many metal-catalyzed protocols. chemrxiv.orgacs.org

Catalyst SystemStarting MaterialsProduct TypeKey Features
FeCl₃ Propargylic alcohols/acetates & 1,3-dicarbonylsHighly substituted furansTandem propargylation-cycloisomerization. organic-chemistry.org
Triazole-gold (TA-Au) / Copper Various simple starting materialsDi-, tri-, and tetrasubstituted furansOne-pot, three-step cascade reaction. organic-chemistry.org
Palladium / Lewis Acid Enyne acetates2,5-disubstituted furansHighly efficient synthesis. organic-chemistry.org
Molecular Iodine (I₂) α-allylated or α-propargylated carbonylsSubstituted furansMild, solvent-free, ambient conditions. chemrxiv.orgacs.org
Platinum (PtCl₂) Propargylic oxiranesSubstituted furansReaction proceeds via alkyne activation. hud.ac.uk
Indium (InCl₃) Propargylic oxiranes2,3,5-trisubstituted furansLewis acid-catalyzed cycloisomerization. organic-chemistry.orghud.ac.uk

Table 1: Catalytic Methods for the Synthesis of Substituted Furans

Synthesis of Thiols:

The introduction of the methanethiol group can be accomplished via the conversion of a suitable precursor, such as an alkyl or benzyl (B1604629) halide. Phase transfer catalysis represents a simple and efficient method for synthesizing thiols from such halides. For example, tetra-n-butylammonium bromide (TBAB) can catalyze the reaction between benzyl or alkyl halides and sodium hydrogen sulfide (B99878) (NaSH), a readily available sulfur source. sciensage.info This method is noted for its mild reaction conditions, high yields, and operational simplicity, making it suitable for commercial production. sciensage.info

Cross-coupling reactions catalyzed by transition metals are also a cornerstone for forming C–S bonds. Palladium and copper-based catalysts are widely used to couple aryl halides with thiols. researchgate.netorganic-chemistry.org A general and robust catalyst system for the palladium-catalyzed coupling of aryl halides with thiols utilizes the Josiphos ligand CyPF-t-Bu, which exhibits high turnover numbers and a broad tolerance for functional groups. organic-chemistry.org Copper-catalyzed systems, sometimes supported on other metals like iron, also facilitate the coupling of aryl halides with thiols, often through a disulfide intermediate. rsc.org

Catalyst SystemReactantsProductKey Features
Tetra-n-butylammonium bromide (TBAB) Alkyl/benzyl halides & Sodium hydrogen sulfide (NaSH)ThiolsPhase transfer catalysis, mild conditions, high yield. sciensage.info
Palladium / CyPF-t-Bu ligand Aryl halides/sulfonates & ThiolsAryl sulfidesHigh turnover numbers, broad functional group tolerance. organic-chemistry.org
Copper(I) Iodide (CuI) Aryl halides & ThiolsAryl thioethersCan be performed in water, sometimes with ligands like TBAB. researchgate.net
Copper on Iron (Cu/Fe) Aryl halides & ThiolsAryl sulfidesCatalyst is magnetically separable and recyclable. rsc.org

Table 2: Catalytic Methods for the Synthesis of Thiols and Thioethers

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. These principles can be applied to the synthesis of this compound and its precursors by focusing on renewable feedstocks, safer solvents, and energy-efficient catalytic processes.

Sustainable Furan Synthesis:

A significant advancement in green chemistry is the production of furan derivatives from renewable biomass instead of petrochemical feedstocks. rsc.orgresearchgate.net Carbohydrates, for example, can be converted into key furan platform molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.netuliege.be These bio-based furans can then serve as precursors for more complex substituted furans. frontiersin.orggoogle.com The use of solid acid catalysts and alternative green reaction media, such as ionic liquids, further enhances the sustainability of these processes. acs.org

Environmentally Friendly Thiol Synthesis:

Traditional methods for thiol synthesis and their subsequent reactions can involve hazardous reagents and solvents. Green alternatives focus on using safer reagents and reaction media. Water is an ideal green solvent, and several methods have been developed for C-S bond formation in aqueous systems. rsc.orgjmaterenvironsci.com For example, the alkylation of thiols with alkyl halides can be carried out in water using bases like potassium carbonate. jmaterenvironsci.com

The oxidation of thiols, a common related reaction, can be achieved using environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or air, with water as the only byproduct. rsc.orgorganic-chemistry.orgacs.org Molybdenum-based catalysts have been shown to facilitate the selective oxidation of thiols to disulfides using H₂O₂ or air as the oxidant. rsc.org Sunlight-mediated thiol-ene/yne click reactions in aqueous media represent another innovative and green approach for creating C-S bonds, avoiding the need for organic solvents and utilizing a sustainable energy source. nih.gov Photocatalytic methods using organic dyes and visible light also offer a green pathway for the synthesis of thioesters from thioic acids and alkenes, using oxygen as a benign oxidant. acs.orgacs.org

Green PrincipleApplication in SynthesisExampleReference
Use of Renewable Feedstocks Synthesis of furan precursors from biomass (e.g., carbohydrates, chitin).Conversion of N-acetylglucosamine (from chitin) to 3-acetamido-5-acetylfuran. rsc.org
Safer Solvents & Reaction Conditions Using water as a solvent for C-S bond formation; solvent-free reactions.Iodine-catalyzed furan synthesis without solvent; alkylation of thiols in water. chemrxiv.orgacs.orgjmaterenvironsci.com
Catalysis Employing efficient and recyclable catalysts to minimize waste.Magnetically separable copper on iron catalyst for thiol coupling. rsc.org
Atom Economy Designing reactions where most atoms from the reactants are incorporated into the final product.Thiol-ene/yne click chemistry for efficient thioether synthesis. nih.gov
Use of Safer/Benign Reagents Replacing hazardous oxidants with H₂O₂ or air.Molybdenum-catalyzed selective oxidation of thiols using H₂O₂. rsc.org
Energy Efficiency Using ambient temperature/pressure or alternative energy sources like light.Sunlight-mediated thiol-ene click reactions; photocatalytic synthesis of thioesters. acs.orgnih.gov

Table 3: Application of Green Chemistry Principles in Furan and Thiol Synthesis

Chemical Reactivity and Mechanistic Investigations of 5 Chlorofuran 2 Yl Methanethiol

Reactivity of the Thiol Group

The thiol (-SH) group is the primary site for a variety of chemical transformations, including oxidation, nucleophilic attack, metal coordination, and radical reactions.

Oxidation Reactions Leading to Disulfides and Higher Oxidation States

The sulfur atom in (5-chlorofuran-2-yl)methanethiol exists in its most reduced state and is susceptible to oxidation. The product of oxidation is highly dependent on the nature and strength of the oxidizing agent used.

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or air, can facilitate the coupling of two thiol molecules to form the corresponding disulfide, bis((5-chlorofuran-2-yl)methyl) disulfide. This reaction proceeds through a thiolate intermediate.

Higher Oxidation States: Stronger oxidizing agents like hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or Oxone® can oxidize the thiol group to progressively higher oxidation states. researchgate.netresearchgate.net The oxidation typically proceeds sequentially through sulfenic acid ((5-chlorofuran-2-yl)methanesulfenic acid), sulfinic acid ((5-chlorofuran-2-yl)methanesulfinic acid), and finally to the most stable sulfonic acid ((5-chlorofuran-2-yl)methanesulfonic acid). acs.orgnih.govacs.org The anionic thiolate form is generally more reactive towards oxidation than the neutral thiol. acs.orgnih.gov

Table 1: Expected Oxidation Products of this compound

Oxidizing AgentTypical ProductOxidation State of Sulfur
I₂, O₂ (air)bis((5-Chlorofuran-2-yl)methyl) disulfide-1
H₂O₂ (controlled)(5-Chlorofuran-2-yl)methanesulfenic acid0
H₂O₂ (excess), KMnO₄(5-Chlorofuran-2-yl)methanesulfinic acid+2
Oxone®, KBrO₃, HOF·CH₃CN(5-Chlorofuran-2-yl)methanesulfonic acid+4

Nucleophilic Reactions and Adduct Formation

The thiol group is weakly acidic and can be deprotonated by a base to form a thiolate anion. This thiolate is a potent nucleophile and can participate in a range of reactions.

S-Alkylation: The thiolate can react with alkyl halides in a classic S_N2 reaction to form thioethers. For example, reaction with methyl iodide would yield 5-chloro-2-((methylthio)methyl)furan.

Michael Addition: As a soft nucleophile, the thiolate readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. For instance, addition to methyl vinyl ketone would yield 4-(( (5-chlorofuran-2-yl)methyl)thio)butan-2-one. Studies on the similar furfuryl mercaptan have shown its utility in asymmetric Michael addition reactions. pkusz.edu.cnrsc.org

Thiol-ene Reactions: The thiol group can add across a carbon-carbon double bond (an 'ene') in the presence of a radical initiator or under UV light, a process known as the thiol-ene reaction or thiol-ene click chemistry. polito.itresearchgate.netnih.gov This reaction is a highly efficient method for forming carbon-sulfur bonds.

Metal Coordination Chemistry and Ligand Properties

Thiols and their corresponding thiolates are excellent ligands for a variety of metal ions, particularly soft metals like copper (Cu), mercury (Hg), gold (Au), and late transition metals. wikipedia.org The sulfur atom acts as a soft Lewis base.

This compound can coordinate to metal centers as a neutral thiol ligand or, more commonly, as an anionic thiolate ligand after deprotonation. wikipedia.org The furan (B31954) ring's oxygen atom could also potentially be involved in chelation, forming a bidentate ligand, which would enhance the stability of the resulting metal complex. jmchemsci.comcymitquimica.com The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present. The use of thiols as transient cooperative ligands in catalysis is a growing area of research. nih.govelsevierpure.comacs.orgnih.gov

Radical Reactions Involving the Sulfur Center

The sulfur-hydrogen bond in the thiol group is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or UV light to form a thiyl radical ((5-chlorofuran-2-yl)methylthiyl radical). wikipedia.org

These thiyl radicals are key intermediates in several processes: nih.gov

Dimerization: Two thiyl radicals can combine to form the disulfide, bis((5-chlorofuran-2-yl)methyl) disulfide.

Addition to Alkenes: As mentioned in section 3.1.2, the thiyl radical is the key intermediate that propagates the chain reaction in thiol-ene additions. libretexts.org

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. nih.gov

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic attack on the furan ring is highly regioselective. In an unsubstituted furan, substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate is better stabilized by resonance involving the oxygen lone pair. organicchemistrytutor.comquora.com

In this compound, the ring is disubstituted, and the regioselectivity of further substitution will be directed by the combined electronic effects of the existing groups.

Directing Effects of Substituents:

-CH₂SH group at C2: The methylthiol group is an ortho-, para- directing and activating group. In a furan ring, this translates to activating the C3 and C5 positions.

-Cl group at C5: The chloro group is an ortho-, para- directing but deactivating group due to its inductive electron-withdrawing effect and resonance electron-donating effect. In this position, it would direct incoming electrophiles to the C4 position.

Predicted Regioselectivity: The furan ring has two available positions for substitution: C3 and C4.

Attack at C3: This position is activated by the C2-methylthiol group. The intermediate carbocation would be stabilized by resonance with the ring oxygen and the sulfur atom's lone pairs.

Attack at C4: This position is activated by the C5-chloro group.

Considering that the -CH₂SH group is generally considered more activating than the deactivating effect of the chloro group, electrophilic substitution is most likely to occur at the C3 position . However, the precise outcome can be influenced by the specific electrophile and reaction conditions, and a mixture of products is possible.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

ReactionTypical ReagentsMajor Product
NitrationHNO₃/H₂SO₄ (mild conditions)5-Chloro-3-nitro-2-(mercaptomethyl)furan
HalogenationBr₂ in dioxane3-Bromo-5-chloro-2-(mercaptomethyl)furan
Friedel-Crafts AcylationAc₂O, SnCl₄1-(5-Chloro-2-(mercaptomethyl)furan-3-yl)ethan-1-one
SulfonationSO₃/Pyridine5-Chloro-2-(mercaptomethyl)furan-3-sulfonic acid

Nucleophilic Aromatic Substitution at the Chlorinated Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. rsc.orgnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (a Meisenheimer complex) or, in some cases, a concerted mechanism. nih.gov For an SNAr reaction to be favorable, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. nih.gov

In the case of this compound, the furan ring is an electron-rich heterocycle, which generally makes it a poor substrate for nucleophilic aromatic substitution. However, the presence of the chloro substituent at the C5 position provides a potential site for substitution. The chlorine atom, being a halogen, can act as a leaving group. The primary challenge is the activation of the furan ring. While chlorine is an electron-withdrawing group by induction, its effect is modest compared to powerful activating groups like nitro (-NO₂) or cyano (-CN).

Reactions involving nucleophilic substitution on chlorinated pyrimidine (B1678525) and pyrazine (B50134) derivatives are common and crucial in medicinal chemistry, often proceeding under mild conditions. mdpi.comnih.gov For instance, various nitrogen, sulfur, and oxygen nucleophiles can displace chlorine atoms from activated heterocyclic systems. d-nb.info It is plausible that under forcing conditions or with highly potent nucleophiles, this compound could undergo SNAr reactions. The thiol moiety in the molecule could potentially complicate the reaction by acting as an internal nucleophile or by reacting with bases used in the reaction.

Table 1: Potential Nucleophiles for SNAr with this compound

Nucleophile Class Example Nucleophile Potential Product Notes
Nitrogen Ammonia (NH₃) (5-Aminofuran-2-yl)methanethiol Reaction may require high pressure and temperature.
Nitrogen Piperidine (5-(Piperidin-1-yl)furan-2-yl)methanethiol Secondary amines are often effective nucleophiles in SNAr.
Oxygen Sodium Methoxide (NaOCH₃) (5-Methoxyfuran-2-yl)methanethiol Alkoxides are strong nucleophiles but may also promote elimination.
Sulfur Sodium Thiophenoxide (NaSPh) (5-(Phenylthio)furan-2-yl)methanethiol Thiolates are excellent nucleophiles for SNAr reactions.

Pericyclic Reactions, including Cycloadditions (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Furans can act as the diene component in Diels-Alder reactions, although their aromatic character reduces their reactivity compared to non-aromatic dienes. The reaction with dienophiles like maleic anhydride (B1165640) or N-substituted maleimides typically yields an oxa-bridged cyclohexene (B86901) adduct (an oxanorbornene derivative).

The reactivity of the furan ring in a Diels-Alder reaction is sensitive to the electronic nature of its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. rsc.org For this compound, the chloro substituent at C5 is electron-withdrawing, which is expected to decrease the reactivity of the furan ring as a diene. rsc.org Despite this deactivation, studies on other electron-poor furans, such as furoic acid derivatives, have shown that Diels-Alder reactions can proceed, particularly with reactive dienophiles and under conditions that enhance reaction rates, such as in aqueous media. rsc.org

A tandem reaction sequence involving an initial Ugi reaction followed by an intramolecular Diels-Alder (IMDA) reaction has been successfully applied to vinylfuran derivatives, leading to complex fused ring systems like furo[2,3-f]isoindoles. nih.gov This highlights the synthetic utility of the furan core in constructing polycyclic frameworks via cycloaddition pathways. nih.gov

Table 2: Hypothetical Diels-Alder Reactions of this compound

Dienophile Expected Adduct Structure Reaction Conditions
Maleimide 7-oxa-bicyclo[2.2.1]hept-5-ene derivative Thermal or Lewis acid catalysis
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Oxanorbornadiene derivative, potentially followed by retro-Diels-Alder to form a substituted benzene (B151609) High temperature
Acrylonitrile 7-oxa-bicyclo[2.2.1]hept-5-ene derivative Likely requires forcing conditions due to less activated dienophile

Ring-Opening Reactions and Derivatization

The furan ring, despite its aromaticity, is susceptible to oxidative ring-opening. This reactivity is particularly relevant in the context of metabolism, where cytochrome P450 enzymes can oxidize the furan ring to form reactive electrophilic intermediates. nih.gov Depending on the substituents, this intermediate can be an epoxide or a more stable cis-enedione. nih.gov These electrophilic species can then be trapped by cellular nucleophiles, such as glutathione (B108866) (GSH), leading to ring-opened products. nih.gov

For this compound, oxidation of the furan ring would likely generate a reactive intermediate that could be attacked by an external nucleophile or potentially by the pendant methanethiol (B179389) group in an intramolecular fashion. Such a reaction would result in a complex ring-opened structure. The presence of the electron-withdrawing chloro group could influence the stability and reactivity of the oxidized intermediate.

Beyond ring-opening, the methanethiol group is a key site for derivatization. Thiols are readily alkylated, acylated, or oxidized. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding thioether. Oxidation with mild oxidizing agents could produce the disulfide, while stronger agents could lead to the sulfonic acid. These derivatization reactions would likely leave the chlorinated furan ring intact, providing a route to a variety of functionalized analogs.

Influence of the Chloro Substituent on Furan Ring Reactivity

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the furan ring through the sigma bond framework. This inductive effect deactivates the ring towards electrophilic aromatic substitution, a reaction class typical for furan itself. It also deactivates the furan for its role as a diene in Diels-Alder cycloadditions, as this reaction is favored by electron-rich dienes. rsc.org

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the furan ring's pi-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions (C3 and C5, relative to the oxygen, though the effect is transmitted throughout the ring). However, for halogens, the inductive effect generally outweighs the resonance effect in directing reactivity.

Activation for Nucleophilic Attack: The strong inductive withdrawal of electrons by the chloro group makes the carbon atom to which it is attached (C5) more electrophilic. This increased electrophilicity, combined with chlorine's ability to act as a leaving group, renders the C5 position susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is otherwise very difficult on an unsubstituted furan ring. nih.gov

Table 3: Influence of the Chloro Substituent on Different Reaction Types

Reaction Type Effect of Chloro Group Mechanistic Rationale
Electrophilic Aromatic Substitution Deactivating Inductive electron withdrawal (-I) reduces the nucleophilicity of the furan ring.
Diels-Alder Cycloaddition Deactivating Inductive electron withdrawal (-I) lowers the energy of the HOMO of the furan diene, reducing reactivity with dienophiles. rsc.org
Nucleophilic Aromatic Substitution Activating Strong inductive withdrawal (-I) polarizes the C-Cl bond, making C5 susceptible to nucleophilic attack. Chlorine is a viable leaving group. nih.gov
Oxidative Ring Opening Modulating The electron-withdrawing nature may influence the stability and subsequent reaction pathways of the oxidized furan intermediate. nih.gov

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Nucleophilic Aromatic Substitution (SNAr):

Kinetics: The rate of SNAr reactions is dependent on several factors, including the concentration of the nucleophile and the substrate, the nature of the solvent, and the activation energy of the rate-determining step. rsc.org For a two-step mechanism, the first step (addition of the nucleophile to form the Meisenheimer intermediate) is typically rate-limiting. The rate would be enhanced by more potent nucleophiles and polar aprotic solvents that can solvate the cation but not the nucleophile.

Thermodynamics: SNAr reactions are generally thermodynamically favorable if the newly formed bond between the carbon and the nucleophile is stronger or comparable in strength to the C-Cl bond being broken, and if the leaving group is stable.

Diels-Alder Reaction:

Kinetics: The rate of a Diels-Alder reaction is highly dependent on the electronic complementarity of the diene and dienophile. The reaction is fastest between an electron-rich diene and an electron-poor dienophile. Given that the chloro-substituent deactivates the furan diene, the reaction kinetics with many dienophiles are expected to be slow, likely requiring thermal energy or Lewis acid catalysis to proceed at a reasonable rate.

Thermodynamics: Diels-Alder reactions are typically characterized by a negative enthalpy of reaction (ΔH°) because two new, strong sigma bonds are formed at the expense of two weaker pi bonds. They also have a negative entropy of reaction (ΔS°) as two molecules combine to form one, leading to a more ordered state. wikipedia.org Consequently, the Gibbs free energy change (ΔG° = ΔH° - TΔS°) becomes less favorable at higher temperatures. This leads to the well-known reversibility of many Diels-Alder reactions, with the retro-Diels-Alder reaction being favored at high temperatures. wikipedia.org

Advanced Spectroscopic Characterization Techniques for 5 Chlorofuran 2 Yl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

To unequivocally assign the proton (¹H) and carbon (¹³C) signals of (5-Chlorofuran-2-yl)methanethiol, a suite of two-dimensional (2D) NMR experiments is employed. These experiments resolve spectral overlap and reveal through-bond correlations between nuclei. cdnsciencepub.comscispace.comrsc.org

Correlated Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this would reveal correlations between the protons on the furan (B31954) ring and the methylene (B1212753) protons, as well as the coupling between the methylene protons and the thiol proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. cdnsciencepub.comscispace.comrsc.org This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signals of the furan ring protons would show cross-peaks with their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. cdnsciencepub.comscispace.comrsc.org This is crucial for piecing together the molecular skeleton. For example, the methylene protons would show correlations to the C2 and C5 carbons of the furan ring, confirming the attachment of the methanethiol (B179389) group.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H36.3-6.5110-112C2, C4, C5
H46.2-6.4108-110C2, C3, C5
CH₂3.7-3.925-30C2, SH
SH1.5-2.0-CH₂
C2-150-155H3, H4, CH₂
C3-110-112H4, CH₂
C4-108-110H3
C5-135-140H3, H4

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions. pitt.educarlroth.comlibretexts.orgucl.ac.ukorganicchemistrydata.orglibretexts.orglibretexts.orgsigmaaldrich.comcsustan.edu

Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes that occur on the NMR timescale. rsc.orgspiedigitallibrary.org For this compound, rotation around the C2-CH₂ and CH₂-SH single bonds could lead to different conformers. If the energy barrier to this rotation is sufficiently high, distinct sets of signals for each conformer might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. youtube.com While there is no specific literature reporting dynamic NMR studies on this molecule, the theoretical possibility of hindered rotation makes DNMR a potentially valuable tool for a more in-depth conformational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.govspectrabase.commdpi.com For this compound (C₅H₅ClOS), the theoretical exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Predicted HRMS Data for this compound:

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺C₅H₅³⁵ClOS147.9798
[M]⁺C₅H₅³⁷ClOS149.9769

Note: The presence of chlorine results in a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. royalholloway.ac.ukrsc.orgnih.gov This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve cleavage of the C-S bond, loss of the chlorofuran moiety, and fragmentation of the furan ring itself. youtube.comnih.govnih.govnih.goved.ac.uksfrbm.orgnih.govresearchgate.nettandfonline.comunipd.it

Predicted Fragmentation Pattern for this compound:

Precursor Ion (m/z) Proposed Fragment Ion Fragment Ion (m/z) Neutral Loss
148[C₄H₂ClO]⁺101CH₃S
148[C₅H₅S]⁺97ClO
148[CH₂SH]⁺47C₄H₃ClO
101[C₄H₂O]⁺66Cl
97[C₄H₄]⁺52CHS

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netunist.ac.krslu.se These techniques are complementary and are excellent for identifying the functional groups present in a molecule. nih.govunist.ac.kr

For this compound, key vibrational modes would include the S-H stretch, C-S stretch, C-Cl stretch, and various vibrations of the furan ring (C-O-C stretch, C=C stretch, and C-H stretches and bends). cdnsciencepub.comscispace.comrsc.orgrsc.orgmdpi.comroyalholloway.ac.ukrsc.orgslu.sed-nb.inforesearchgate.netresearchgate.netacs.orgresearchgate.net

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
S-HStretching2550-2600 (weak)2550-2600 (strong)
C-H (furan)Stretching3100-31503100-3150
C-H (CH₂)Stretching2850-29602850-2960
C=C (furan)Stretching1500-16001500-1600
C-O-C (furan)Stretching1000-13001000-1300
C-SStretching600-700600-700
C-ClStretching700-800700-800

Note: These are approximate ranges and the exact frequencies and intensities can be influenced by the molecular environment and physical state of the sample.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. shu.ac.uk

For this compound, the primary chromophore is the furan ring, which contains a conjugated system of π-electrons. The absorption of UV radiation by organic molecules like this is restricted to functional groups that contain valence electrons of low excitation energy. shu.ac.uk The key electronic transitions observable for this compound are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the furan ring. These transitions are typically high in intensity. elte.hu The substitution on the furan ring, including the electron-withdrawing chlorine atom and the methanethiol group, influences the energy of these transitions. An enlargement of the conjugated π-system generally causes a bathochromic (red) shift to longer wavelengths. rsc.orgscispace.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on heteroatoms like the oxygen of the furan ring or the sulfur of the thiol group, to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions. uomustansiriyah.edu.iq The presence of lone pairs on the sulfur atom makes n → π* transitions possible.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to these transitions. The position and intensity of the absorption maximum (λmax) are sensitive to the solvent used, as solvent polarity can affect the energy levels of the different orbitals. shu.ac.uk For example, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. uomustansiriyah.edu.iq

Detailed research findings on closely related substituted furans demonstrate these principles. For instance, substituting a furan ring with a phenyl group results in a significant bathochromic shift due to the extension of the conjugated system. chemicalpapers.com Similarly, the introduction of different substituents at the 5-position of the furan ring can tune the photophysical properties, causing either bathochromic or hypsochromic shifts depending on their electron-donating or electron-withdrawing nature. rsc.org

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below to illustrate the expected findings.

Table 1: Illustrative UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)Assignment
Ethanol~250 - 270~8,000 - 12,000π → π
Ethanol~300 - 320~1,000 - 2,000n → π

X-Ray Crystallography for Solid-State Structural Determination (if crystalline form exists)

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a compound in its solid state. d-nb.info This method relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. nih.gov The resulting diffraction pattern provides detailed information about the electron density, from which a complete molecular structure can be calculated. nih.gov

The application of this technique to this compound is contingent upon the ability to grow high-quality, single crystals of the compound. If a crystalline form can be obtained, X-ray diffraction analysis would provide unequivocal data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the entire molecule. This would confirm the planarity of the furan ring and establish the exact conformation of the methanethiol side chain relative to the ring.

Stereochemistry: The spatial arrangement of the atoms and functional groups.

Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice, including any non-covalent interactions such as hydrogen bonds (e.g., involving the thiol hydrogen), halogen bonds (involving the chlorine atom), or π-stacking between furan rings. researchgate.net

This information is crucial for understanding the compound's physical properties and for computational modeling studies. While no specific crystallographic data for this compound is publicly available, the table below provides an example of the parameters that would be determined from such an analysis, based on data for similar furan-containing compounds. researchgate.net

Table 2: Example of Crystallographic Data Determined from X-Ray Analysis

ParameterDescriptionIllustrative Value/Information
Chemical FormulaThe elemental composition of the molecule.C5H5ClOS
Formula WeightThe mass of one mole of the compound.148.61 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = X Å, b = Y Å, c = Z Å α = 90°, β = Y.YY°, γ = 90°
Volume (V)The volume of the unit cell.XYZ Å3
ZThe number of molecules per unit cell.4
Density (calculated)The calculated density of the crystal.X.XXX g/cm3
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.~0.03 - 0.05 for a well-refined structure

Computational and Theoretical Chemistry Studies of 5 Chlorofuran 2 Yl Methanethiol

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and bonding.

Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy by better accounting for electron correlation. acs.org These methods are computationally intensive but are often used as benchmarks.

Density Functional Theory (DFT) : DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. youtube.com This approach is computationally less demanding than high-level ab initio methods, making it suitable for larger molecules while still providing high accuracy. globalresearchonline.net Popular DFT functionals include B3LYP and M06-2X, which have been shown to be effective for studying furan (B31954) and thiol-containing molecules. nih.govacs.org

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org

HOMO : This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating a higher reactivity towards electrophiles.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. acadpubl.eumalayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Data for a Furan Derivative (Note: This data is for a related compound and is provided for illustrative purposes only.)

Parameter Energy (eV)
HOMO -5.2822
LUMO -1.2715
Energy Gap (ΔE) 4.0107

Data derived from a study on a similar furan-containing molecule. malayajournal.org

Understanding how charge is distributed across a molecule is key to predicting its interactions.

Mulliken Population Analysis : This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges. bhu.ac.in This analysis can identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), offering clues to the molecule's polarity and reactive sites.

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. acadpubl.eulibretexts.org It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. avogadro.ccresearchgate.net

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netavogadro.cc

Green regions denote neutral potential.

For (5-Chlorofuran-2-yl)methanethiol, an MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, and around the sulfur atom due to its lone pairs. The hydrogen of the thiol group would likely be a site of positive potential.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the C-S bond in the methanethiol (B179389) group, can exist in different spatial arrangements called conformations. nobelprize.org Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation to build a potential energy landscape. cwu.edu This is crucial because the predominant conformation of a molecule often dictates its physical properties and biological activity. Studies on furan-based arylamides have shown how computational analysis combined with NMR experiments can elucidate conformational preferences and the forces governing them, such as hydrogen bonding and solvent effects. nih.gov For this compound, this analysis would reveal the preferred orientation of the methanethiol group relative to the furan ring.

Reaction Mechanism Predictions and Transition State Characterization

Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction mechanism.

For this compound, computational studies could predict the mechanisms of reactions involving the thiol group (e.g., thiol-ene reactions, Michael additions) or the furan ring. nih.govresearchgate.net DFT calculations, particularly with functionals like M06-2X or range-separated functionals like ωB97X-D, have proven effective in accurately modeling the energetics of thiol addition reactions. acs.orgnih.govacs.org These calculations involve locating the transition state structure for each step of the reaction and calculating its energy, which corresponds to the activation energy of that step. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. youtube.compsu.edu

MD simulations use classical mechanics to calculate the forces between atoms and their subsequent motion. These simulations can provide insights into:

Solvent Effects : How solvent molecules arrange around the solute and affect its conformation and reactivity.

Intermolecular Interactions : How multiple molecules of this compound might interact with each other in a liquid state.

Macroscopic Properties : Prediction of properties like density and diffusion coefficients. youtube.com

MD simulations have been used to study the properties of furan-based resins and polymers, demonstrating the utility of this approach for understanding the material properties of furan-containing systems. semanticscholar.org

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various types of spectra, which can be compared with experimental results to validate the accuracy of the computational model. frontiersin.orgfrontiersin.org

Vibrational Spectroscopy (IR and Raman) : DFT calculations can compute the harmonic vibrational frequencies of a molecule. globalresearchonline.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated spectrum with an experimental one is a common way to confirm the structure of a synthesized compound.

NMR Spectroscopy : The chemical shifts (¹H and ¹³C) and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in UV-Vis spectra. frontiersin.orgnih.gov

For furan and its derivatives, DFT has been successfully used to calculate and assign vibrational and electronic spectra, showing good agreement with experimental data. globalresearchonline.net Similar calculations for this compound would predict its characteristic spectral features. chemrxiv.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

Derivatives and Analogs of 5 Chlorofuran 2 Yl Methanethiol: Synthesis and Reactivity

Synthesis of Sulfur-Functionalized Derivatives

The thiol group in (5-chlorofuran-2-yl)methanethiol is a versatile functional handle for a wide array of chemical transformations. Its nucleophilic nature allows for the straightforward synthesis of various sulfur-containing derivatives, including sulfides (thioethers), disulfides, and sulfonates.

Sulfides (Thioethers): The synthesis of sulfides from thiols is a fundamental transformation in organic chemistry. For this compound, this can be readily achieved by S-alkylation. The thiol can be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a thiolate, which then acts as a potent nucleophile to displace a leaving group from an alkyl halide, yielding the corresponding thioether.

A variety of methods exist for the synthesis of thioethers, including odorless approaches that avoid the direct use of volatile thiols by employing thiol surrogates or generating the thiol in situ. mdpi.comorganic-chemistry.org For instance, xanthates can be used as thiol-free reagents for the efficient synthesis of alkyl and aryl thioethers under transition-metal-free conditions. mdpi.com Another approach involves the use of S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts (Bunte salts), which react with Grignard reagents to produce sulfides in good yields. organic-chemistry.org

Disulfides: The thiol group of this compound can be oxidized to form a disulfide linkage. Symmetrical disulfides, such as bis((5-chlorofuran-2-yl)methyl) disulfide, are typically formed through mild oxidation using reagents like iodine, hydrogen peroxide, or simply exposure to air, especially under basic conditions.

The synthesis of unsymmetrical disulfides, which are valuable in various chemical and biological contexts, presents a greater challenge due to competing thiol-disulfide exchange reactions. organic-chemistry.org Modern synthetic methods have been developed to overcome this. One efficient technique involves the activation of a disulfide reagent with bromine to form a reactive sulfenyl bromide intermediate, which then reacts selectively with a different thiol to produce the unsymmetrical disulfide in high yield and under mild conditions. organic-chemistry.org Another innovative approach uses SO2F2 to mediate a highly selective and rapid conversion of thiols to disulfides, a method that aligns with the principles of click chemistry. nih.gov This reaction proceeds in high yield and tolerates a wide range of functional groups. nih.gov Sodium sulfinates can also serve as starting materials for disulfide synthesis, eliminating the need for odorous thiols, using a TBAI/H2SO4 system. beilstein-journals.org

The table below summarizes various methods applicable to the synthesis of disulfides from thiol precursors.

Reagent/Catalyst SystemThiol SubstrateProduct TypeYieldConditionsReference
SO2F2 / Et3NAliphatic/Aromatic ThiolsSymmetrical Disulfide>95%Room temp, 30 min nih.gov
Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br2Aliphatic/Aromatic ThiolsUnsymmetrical Disulfide90-100%Room temp, 15 min organic-chemistry.org
TBAI / H2SO4Sodium ArylsulfinatesSymmetrical Disulfide60-89%120 °C, 2 h beilstein-journals.org
Dihetaryl disulfide / SO2Cl2 then Terpene thiolTerpene ThiolsUnsymmetrical Disulfide48-88%0 °C to Room temp mdpi.com

Sulfonates: The synthesis of sulfonates from this compound involves a two-step process. First, the thiol is oxidized to the corresponding sulfonic acid, (5-chlorofuran-2-yl)methanesulfonic acid. This oxidation is typically achieved using strong oxidizing agents such as nitric acid, hydrogen peroxide, or potassium permanganate (B83412). The resulting sulfonic acid can then be converted to a sulfonate ester via reaction with an alcohol under acidic conditions or, more commonly, by first converting the sulfonic acid to a more reactive sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride, followed by reaction with an alcohol or phenol.

As noted, thioethers (sulfides) are a primary class of derivatives. Numerous synthetic strategies have been optimized for their formation. Copper-catalyzed reactions, for example, enable the thioetherification of aryl alcohols using diphenyldisulfane as the sulfur source. nih.gov This method is notable for its use of molecular oxygen as an environmentally benign oxidant. nih.gov Another versatile method for generating thioethers involves the reaction of alkyl halides with potassium xanthates in DMSO, which serves as an odorless and efficient route. mdpi.com

The table below details several modern methods for thioether synthesis.

Catalytic System / ReagentsSubstratesProductYieldConditionsReference
CuSO4 / 1,10-phenanthrolineAryl Alcohols + DiphenyldisulfaneAryl Phenyl Thioether63-97%140 °C, O2 nih.gov
ROCS2K (Xanthate)Alkyl/Aryl HalidesDialkyl/Aryl ThioetherGood100 °C, DMSO mdpi.com
DABCOp-Quinone Methides + Organosulfur ReagentsDiarylmethyl Thioethers13-85%Not specified nih.gov

Beyond simple thioethers, other sulfur-containing linkages can be synthesized. For instance, methods for preparing symmetrical trisulfides from aliphatic and aromatic thiols have been developed using reagents derived from bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide. organic-chemistry.org These reactions proceed under mild conditions and avoid the formation of undesirable polysulfide byproducts. organic-chemistry.org

Furan (B31954) Ring-Modified Analogs

Modifying the furan ring of this compound creates analogs with potentially different steric and electronic properties. These modifications include rearranging the substituents on the ring or replacing the chloro group with other functionalities.

The synthesis of positional isomers of this compound, such as (4-chlorofuran-2-yl)methanethiol or (5-chlorofuran-3-yl)methanethiol, requires synthetic routes that allow for regioselective functionalization of the furan core. Access to such isomers typically relies on established methods of furan synthesis, where the substitution pattern is controlled from the outset.

The Paal-Knorr furan synthesis, for example, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound and is a classic method for preparing substituted furans. organic-chemistry.org More contemporary methods offer greater flexibility and functional group tolerance. Gold-catalyzed cycloisomerization of allenones provides a mild route to furans, while palladium-catalyzed processes can be used to synthesize 2,5-disubstituted furans from enyne acetates. organic-chemistry.org A two-step sequence involving the reaction of functionalized nitroalkanes with α-oxoaldehydes, followed by acid-catalyzed cyclization, also provides an efficient route to 2,5-disubstituted furans. rsc.org By choosing appropriately substituted precursors for these reactions, one could, in principle, synthesize the necessary chlorofuran intermediates required to access the various positional isomers of the target thiol.

The chloro group at the 5-position of the furan ring represents a key site for further functionalization. While halogens on furan rings can undergo nucleophilic aromatic substitution (SNAr), their reactivity is highly dependent on their position and the presence of activating groups. The chloro group at C5 is generally less reactive in SNAr compared to halogens at C2 or C3 unless strongly activated.

A more versatile and widely applicable strategy for replacing the chloro group involves transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. For example, a Suzuki coupling could be used to replace the chlorine with an aryl or vinyl group, while a Buchwald-Hartwig amination could install a nitrogen-based substituent. The synthesis of 5-aryl furan derivatives has been demonstrated, showcasing the feasibility of functionalizing this position. nih.govnih.gov

The high reactivity of 3,4-dihalo-2(5H)-furanones highlights that halogen atoms on furanoid systems are labile and offer possibilities for introducing other substituents, a principle that extends to chlorofurans. researchgate.net

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the structure of these derivatives and their chemical reactivity is crucial for rational design. Such studies systematically evaluate how specific structural modifications influence the molecule's properties.

The electronic nature of substituents on the furan ring has a profound impact on the reactivity of the entire molecule. The Hammett equation, originally developed for benzene (B151609) derivatives, provides a framework for quantifying these effects. libretexts.org Electron-withdrawing groups (like the inherent chloro group or an introduced nitro group) on the furan ring are expected to decrease the pKa of the methanethiol (B179389) group, making it more acidic but a weaker nucleophile. Conversely, replacing the chloro group with an electron-donating group (e.g., methoxy) would have the opposite effect.

Similarly, the nature of the sulfur functional group alters the properties of the furan ring. Oxidation of the thiol to a sulfone (-SO2-) dramatically increases the electron-withdrawing capacity of the side chain. This would make the furan ring more electron-deficient and thus more susceptible to nucleophilic attack, while also deactivating it towards electrophilic substitution.

Comprehensive structure-reactivity relationship (SRR) studies on related heterocyclic systems provide a blueprint for how such an analysis would be conducted. For example, a detailed study of 2-sulfonylpyrimidines demonstrated that their reactivity in SNAr reactions could be finely tuned over nine orders of magnitude by varying substituents on the pyrimidine (B1678525) ring. nih.gov A similar systematic study on this compound derivatives would involve synthesizing a library of analogs with diverse substituents on the furan ring and various oxidation states at the sulfur atom. The reaction rates of these analogs in standardized reactions would then be measured to build a quantitative model linking structure to reactivity, enabling the prediction of properties for novel, unsynthesized derivatives.

Synthesis of Complex Molecules Incorporating the this compound Scaffold

The strategic placement of a halogen and a sulfur-containing functional group on the furan ring makes this compound a valuable precursor for the synthesis of diverse and complex molecules. While direct literature examples detailing the extensive use of this specific compound are emerging, its synthetic potential can be inferred from the well-established reactivity of its constituent parts and analogous structures. The chloro group can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the methanethiol group offers a nucleophilic handle for a range of transformations.

A notable example of constructing complex molecules from a related furan scaffold is the synthesis of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, which have been investigated as potential human sirtuin 2 (SIRT2) inhibitors. mdpi.com This synthesis provides a blueprint for how the (5-Chlorofuran-2-yl) moiety could be similarly utilized. The general approach involves the initial formation of a more complex core through reactions at the 5-position of the furan ring, followed by modifications of the group at the 2-position.

One plausible synthetic strategy would involve a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In a manner analogous to the synthesis of the (5-phenylfuran-2-yl)methanamine derivatives, the chlorine atom at the 5-position of a suitable (5-chlorofuran-2-yl) precursor can be replaced with a variety of aryl or heteroaryl groups. mdpi.com For instance, coupling of a (5-chlorofuran-2-yl) derivative with a boronic acid in the presence of a palladium catalyst would yield a 5-aryl- or 5-heteroarylfuran.

The methanethiol group at the 2-position provides a versatile handle for further functionalization. Thiols are known to undergo a wide range of reactions. For example, the thiol can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or participate in Michael additions. wikipedia.org These transformations allow for the introduction of diverse structural motifs and the linkage of the furan core to other molecular fragments.

An illustrative, albeit analogous, synthesis of complex furan-containing molecules is the preparation of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. nih.gov In this multi-step synthesis, a furan-2-carbaldehyde derivative is condensed with a thiazolidinone to construct a larger, biologically active molecule. nih.gov This highlights how the furan-2-yl portion of a molecule can act as a scaffold to which other complex ring systems are appended.

The synthesis of the parent compound, furan-2-ylmethanethiol, is typically achieved by treating furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid, followed by hydrolysis of the intermediate isothiouronium salt. wikipedia.org A similar approach, starting from a 5-chloro-substituted furfuryl alcohol, could potentially be employed for the synthesis of this compound itself, thus providing the key starting material for these complex syntheses.

Applications and Emerging Research Avenues for 5 Chlorofuran 2 Yl Methanethiol in Non Biological Contexts

Role as an Intermediate in Fine Organic Synthesis

The intrinsic reactivity of both the thiol and the chloro-substituted furan (B31954) ring makes (5-Chlorofuran-2-yl)methanethiol a valuable intermediate in fine organic synthesis. The thiol group serves as a potent nucleophile, while the furan ring can participate in various cycloaddition and substitution reactions, and the chlorine atom offers a site for cross-coupling reactions.

Precursor to Other Heterocyclic Systems

This compound is a strategic starting material for the synthesis of more complex sulfur-containing heterocyclic systems. The related, non-chlorinated compound, furan-2-ylmethanethiol, is known to be a versatile precursor for synthesizing derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole. echemcom.comresearchgate.net For instance, furan-2-ylmethanethiol can be reacted with ethyl chloroacetate, followed by treatment with hydrazine (B178648) to form an acetohydrazide intermediate. This intermediate can then be cyclized with various reagents to yield diverse heterocyclic structures. echemcom.comresearchgate.net While direct research on the chlorinated analog is limited, this established reactivity suggests that this compound could similarly be used to introduce the 5-chlorofuran moiety into a wide array of heterocyclic frameworks, potentially leading to novel compounds with unique properties. The synthesis of such derivatives is often pursued for applications in materials science and medicinal chemistry. mdpi.comnih.govfrontiersin.org

Table 1: Potential Heterocyclic Systems Derived from Furan-2-ylmethanethiol Analogs

Precursor Reagents Resulting Heterocycle Potential Application Area Reference
2-((Furan-2-ylmethyl)thio)acetohydrazide Aromatic Acids / POCl₃ 1,3,4-Oxadiazole derivatives Materials, Pharmaceuticals echemcom.com

Building Block for Complex Polyfunctional Molecules

The distinct reactive sites on this compound allow for its use as a building block in the construction of intricate, polyfunctional molecules. The synthesis of complex structures often relies on the sequential and selective reaction of different functional groups within a molecule. researchgate.net For example, the thiol group can undergo S-alkylation or act as a nucleophile in Michael additions, while the chloro-substituent on the furan ring can be targeted in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This dual reactivity enables the assembly of elaborate molecular architectures. Although specific examples utilizing this compound are not prevalent in current literature, the synthesis of complex molecules containing a furan moiety, such as certain thiazolidinone derivatives, highlights the utility of furan-based building blocks in generating molecular diversity. nih.gov

Contributions to Materials Science

The functional groups of this compound make it a promising candidate for applications in materials science, particularly in polymer chemistry and surface modification.

Polymer Chemistry Applications (e.g., Thiol-ene Click Chemistry in Polymer Synthesis)

The thiol group of this compound enables its participation in thiol-ene "click" chemistry. This reaction is a highly efficient and versatile method for polymer synthesis and modification, prized for its high yields, lack of byproducts, and insensitivity to oxygen and water. frontiersin.orgdtu.dk The process involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). frontiersin.org This can be initiated by light (photoinitiation) or heat. nih.gov

The thiol-ene reaction has been widely used to:

Synthesize functional polymers : By reacting multifunctional thiols and enes, complex polymer networks can be formed. nih.gov

Modify surfaces : Porous polymer monoliths and other material surfaces can be functionalized by clicking thiol-containing molecules onto ene groups present on the surface. nih.gov

Create dendrimers and other topological polymers . dtu.dk

By incorporating this compound into a polymer backbone or as a side-chain functionality via thiol-ene chemistry, it is possible to create polymers that feature the 5-chlorofuran group. This could impart specific properties to the resulting material, such as altered thermal stability, flame retardancy, or specific chemical reactivity.

Table 2: Key Features of Thiol-Ene Click Chemistry

Feature Description Reference
High Efficiency Reactions proceed rapidly to high yields. frontiersin.org
Orthogonality Reaction is specific between thiol and ene groups, tolerating many other functional groups. frontiersin.org
Mild Conditions Often proceeds at room temperature, can be initiated with light. nih.gov

| No Byproducts | The reaction is an addition, resulting in 100% atom economy. | frontiersin.org |

Surface Functionalization and Self-Assembled Monolayers (SAMs)

Thiols are the quintessential functional group for creating self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, copper, and platinum. nih.govresearchgate.netuni-tuebingen.de SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of the thiol-containing molecule. nih.govethz.ch The sulfur atom of the thiol forms a strong, stable bond with the metal surface. uni-tuebingen.de

By using this compound, it is possible to form SAMs where the 5-chlorofuran moiety is exposed at the surface. This allows for precise control over the surface's chemical and physical properties. Such functionalized surfaces could be used to:

Study the impact of the chlorinated furan group on surface properties like wettability and adhesion.

Serve as a platform for further chemical reactions, using the chlorine atom for subsequent modifications via coupling chemistry.

Create patterned surfaces with specific chemical functionalities. mdpi.com

Catalytic Applications and Ligand Design

The sulfur and oxygen atoms in this compound can act as donor atoms, allowing the molecule to function as a ligand that can coordinate with metal centers. The design of novel ligands is crucial for the development of new catalysts with enhanced activity and selectivity. nih.govmdpi.comacs.org

While specific catalytic systems employing this compound are not yet reported, its structural features suggest potential in this area. Ligands containing both soft (sulfur) and hard (oxygen) donor atoms can form stable complexes with a variety of transition metals. bibliotekanauki.plrsc.org These complexes could potentially catalyze a range of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by the presence of the electron-withdrawing chlorine atom on the furan ring. Further research could explore the synthesis and catalytic evaluation of metal complexes derived from this intriguing thiol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.